molecular formula C10H11B B1376826 1-Bromo-3-cyclobutylbenzene CAS No. 17789-13-8

1-Bromo-3-cyclobutylbenzene

Cat. No.: B1376826
CAS No.: 17789-13-8
M. Wt: 211.1 g/mol
InChI Key: FIILPMPZIQFZCG-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclobutylbenzene is an organic compound with the molecular formula C10H11Br. It consists of a benzene ring substituted with a bromine atom at the first position and a cyclobutyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclobutylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-cyclobutylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, maintaining the aromaticity of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclobutylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of substituted benzene derivatives.

    Oxidation: The cyclobutyl group can be oxidized to form cyclobutanone derivatives under appropriate conditions.

    Reduction: The bromine atom can be reduced to form 3-cyclobutylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Cyclobutanone derivatives.

    Reduction: 3-Cyclobutylbenzene.

Scientific Research Applications

1-Bromo-3-cyclobutylbenzene finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclobutylbenzene in chemical reactions involves the interaction of the bromine atom with nucleophiles or electrophiles. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation and reduction reactions, the cyclobutyl group or the bromine atom undergoes transformation through electron transfer processes .

Comparison with Similar Compounds

  • 1-Bromo-2-cyclobutylbenzene
  • 1-Bromo-4-cyclobutylbenzene
  • 1-Chloro-3-cyclobutylbenzene

Comparison: 1-Bromo-3-cyclobutylbenzene is unique due to the position of the cyclobutyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, such as 1-Bromo-2-cyclobutylbenzene and 1-Bromo-4-cyclobutylbenzene, the position of the substituents can lead to differences in steric hindrance and electronic effects, affecting the overall chemical behavior .

Properties

IUPAC Name

1-bromo-3-cyclobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIILPMPZIQFZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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